molecular formula C7F5NaO2 B7768508 sodium;2,3,4,5,6-pentafluorobenzoate

sodium;2,3,4,5,6-pentafluorobenzoate

Cat. No.: B7768508
M. Wt: 234.05 g/mol
InChI Key: TYLVUOJLQDVPMQ-UHFFFAOYSA-M
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Description

Sodium 2,3,4,5,6-pentafluorobenzoate (NaPFB, C₇F₅NaO₂; MW: 234.06; CAS: 4830-57-3) is a fluorinated aromatic carboxylate salt characterized by five fluorine atoms substituted at all ortho, meta, and para positions of the benzoate ring. This extensive fluorination confers unique electronic and steric properties, making it valuable in diverse applications:

  • Material Science: As a functional pillar in graphene oxide composites (GO-PFBS), it enhances adsorption capacity for sulfonamide pharmaceuticals like sulfadiazine (1002.21 μmol/g, 6.37× higher than pure GO) due to increased hydrophobicity and π-π interactions .
  • Coordination Chemistry: Acts as a counterion in copper(II) complexes, stabilizing structures through hydrogen bonding (e.g., Cu(cyclam)(H₂O)₂₂·2H₂O) .
  • Organic Synthesis: A precursor for crosslinkers in metal-organic frameworks (MOFs) and photolithography, synthesized via reactions with azides or triols .

Properties

IUPAC Name

sodium;2,3,4,5,6-pentafluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF5O2.Na/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLVUOJLQDVPMQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Decarboxylation of Fluorinated Phthalic Acid Derivatives

A widely cited approach for synthesizing polyfluorinated benzoic acids involves the decarboxylation of fluorinated phthalic acid precursors. For example, 2,3,4,5-tetrafluorobenzoic acid is synthesized via the decarboxylation of tetrafluorophthalic acid using a trifluoromethanesulfonate catalyst in aqueous medium at elevated temperatures (140–170°C) and pressures (8–10 atm). This method achieves yields exceeding 85% with high purity (99.3% HPLC).

Key Reaction Parameters for Decarboxylation:

ParameterOptimal Range
Temperature150–160°C
Pressure8–10 atm
Catalyst Loading4–6 mol%
Reaction Time5–6 hours

The catalyst, tri-n-butylammonium trifluoromethanesulfonate, enhances reaction efficiency by stabilizing intermediates and reducing side reactions. Water serves as both solvent and proton source, minimizing the need for organic solvents and simplifying waste management.

Neutralization to Form the Sodium Salt

Following the synthesis of pentafluorobenzoic acid, neutralization with sodium hydroxide yields the target compound. This step is critical for ensuring the solubility and stability of the sodium salt in polar solvents.

Neutralization Protocol

  • Acid Dissolution : Pentafluorobenzoic acid is dissolved in deionized water at 60–80°C.

  • Base Addition : A stoichiometric amount of sodium hydroxide (1:1 molar ratio) is added dropwise under vigorous stirring.

  • Crystallization : The mixture is cooled to room temperature, inducing precipitation of the sodium salt.

  • Filtration and Drying : The product is filtered, washed with cold ethanol, and dried under vacuum (40–50°C).

Typical Yield and Purity:

MetricValue
Yield90–95%
Purity (HPLC)≥98.5%
Melting Point87.5–88.0°C

Industrial-Scale Production Considerations

Industrial methods prioritize cost efficiency and scalability while maintaining product quality. Key adaptations from laboratory-scale protocols include:

Bulk Reactor Design

  • Material : Corrosion-resistant alloys (e.g., Hastelloy) to withstand acidic and high-pressure conditions.

  • Temperature Control : Jacketed reactors with integrated heating/cooling systems for precise thermal management.

  • Pressure Regulation : Automated pressure relief valves to maintain optimal reaction conditions (8–10 atm).

Solvent and Catalyst Recovery

  • Water Recycling : Filtrate from neutralization steps is treated and reused, reducing freshwater consumption.

  • Catalyst Regeneration : Trifluoromethanesulfonate catalysts are recovered via ion-exchange resins, lowering production costs.

Comparative Analysis of Methodologies

While the decarboxylation-neutralization route is predominant, alternative methods such as direct fluorination of benzoic acid derivatives have been explored. However, these face challenges in regioselectivity and byproduct formation. The table below contrasts key methodologies:

MethodAdvantagesLimitations
DecarboxylationHigh yield (85–94%), scalableRequires specialized equipment
Direct FluorinationSimplified workflowLow selectivity, high waste
Hydrolysis of NitrilesMild conditionsLimited substrate availability

Challenges and Optimization Strategies

Byproduct Formation

Hydrolysis of fluorine substituents during decarboxylation can generate partially defluorinated byproducts. Mitigation strategies include:

  • pH Control : Maintaining mildly acidic conditions (pH 4–6) to preserve C-F bonds.

  • Catalyst Tuning : Using bulkier ammonium salts to shield reactive sites.

Purification Techniques

  • Recrystallization : Ethanol-water mixtures (3:1 v/v) yield crystals with ≥99% purity.

  • Chromatography : Reverse-phase HPLC for analytical-grade material.

Chemical Reactions Analysis

Types of Reactions: sodium;2,3,4,5,6-pentafluorobenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired products with high efficiency.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of substituted compounds with varying functional groups .

Scientific Research Applications

sodium;2,3,4,5,6-pentafluorobenzoate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic processes. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of advanced materials and as a component in various industrial processes .

Mechanism of Action

The mechanism of action of sodium;2,3,4,5,6-pentafluorobenzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Structural and Electronic Effects

Fluorine substitution patterns significantly influence electronic properties. Compared to other sodium fluorobenzoates (Table 1), NaPFB exhibits the strongest electron-withdrawing effect due to five fluorine atoms, lowering the pKa of its parent acid (~1.5–2.0, estimated) and stabilizing the carboxylate anion.

Table 1: Structural Comparison of Sodium Fluorobenzoates

Compound Fluorine Substituents Molecular Formula Molecular Weight Key Applications
Sodium 2-fluorobenzoate 2-F C₇H₄FNaO₂ 162.09 Ligand in Ln(III) complexes
Sodium 2,4,5-trifluorobenzoate 2,4,5-F₃ C₇H₃F₃NaO₂ 198.08 Intermediate in drug synthesis
Sodium 2,3,4,5-tetrafluorobenzoate 2,3,4,5-F₄ C₇H₂F₄NaO₂ 216.08 Not reported in evidence
NaPFB 2,3,4,5,6-F₅ C₇F₅NaO₂ 234.06 Adsorption, crosslinking

Physicochemical Properties

  • Solubility : NaPFB is highly soluble in polar solvents (e.g., water, THF) due to its ionic nature, while methyl/ethyl pentafluorobenzoate derivatives () are hydrophobic.
  • Thermal Stability: Fluorination increases thermal stability. For example, methyl 2,3,4,5,6-pentafluorobenzoate (MPFB; CAS: 36629-42-2) decomposes at >200°C, higher than non-fluorinated analogs .

Coordination Chemistry and Crystal Structures

NaPFB forms stable complexes with transition metals. In Cu(cyclam)(H₂O)₂₂·2H₂O, the Cu(II) center adopts a Jahn-Teller-distorted octahedral geometry, with hydrogen bonds (N–H⋯O, O–H⋯O) linking ions into layered structures . Comparatively, erbium(III) complexes with 2,6-difluorobenzoate ligands exhibit distinct coordination modes due to fewer fluorine atoms and altered steric demands .

Table 2: Crystal Structure Parameters of Fluorobenzoate Salts

Compound Space Group Unit Cell Volume (ų) Hydrogen Bonding Network Reference
NaPFB in Cu(cyclam)(H₂O)₂₂·2H₂O P1 (triclinic) 723.85 Layered via N–H⋯O, O–H⋯O
Piperazinium pentafluorobenzoate (IV) Not specified Not reported 2D layers via N–H⋯O

Q & A

Q. Methodological Considerations :

  • Purity of Starting Materials : Trace impurities in the acid (e.g., residual fluorinated byproducts) can reduce yield .
  • Solvent Choice : Ethanol is preferred for its ability to dissolve both reactants and precipitate the product efficiently .
  • Temperature Control : Excessive heat may decompose the fluorinated aromatic ring, necessitating mild reflux conditions .

Which spectroscopic and crystallographic methods are most effective for characterizing sodium 2,3,4,5,6-pentafluorobenzoate?

Basic Research Question
Key Techniques :

MethodKey Signals/DataApplication
¹⁹F NMR δ ~-140 to -160 ppm (CF resonances)Confirms fluorination pattern
FT-IR ~1680–1700 cm⁻¹ (C=O stretch), ~1400 cm⁻¹ (COO⁻ symmetric stretch)Verifies carboxylate formation
X-Ray Diffraction Space group, unit cell parameters (e.g., triclinic P1, a = 9.288 Å, b = 11.099 Å)Resolves crystal packing and hydrogen-bonding networks

Advanced Refinement : SHELXL is widely used for refining crystallographic data, with R-factors < 0.08 indicating high reliability .

How can researchers resolve contradictions between crystallographic data and spectroscopic results?

Advanced Research Question
Discrepancies may arise from polymorphism, solvent inclusion, or dynamic behavior in solution (e.g., fluxional hydrogen bonds).
Strategies :

  • Cross-Validation : Compare NMR data (e.g., ¹H-¹⁹F coupling in solution) with solid-state DFT calculations .
  • Thermogravimetric Analysis (TGA) : Detect solvent molecules trapped in the lattice that may alter crystallographic metrics .
  • High-Resolution XRD : Use synchrotron radiation to resolve subtle structural features missed in lab-scale instruments .

What role do fluorine substituents play in the supramolecular interactions of sodium 2,3,4,5,6-pentafluorobenzoate?

Advanced Research Question
Fluorine atoms engage in non-covalent interactions critical for structural stability:

  • C–H···F Bonds : Stabilize molecular layers (bond distances: ~2.3–2.6 Å) .
  • F···F Interactions : Contribute to 3D networks (van der Waals contacts < 3.0 Å) .
  • π-π Stacking : Fluorine's electron-withdrawing effect enhances aromatic ring polarization, strengthening stacking interactions .

Impact on Material Properties : These interactions increase thermal stability and influence solubility, making the compound suitable for fluorinated polymer matrices .

What are the best practices for refining the crystal structure of sodium 2,3,4,5,6-pentafluorobenzoate using SHELX software?

Advanced Research Question
Workflow :

Data Collection : Use a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) .

Absorption Correction : Apply multi-scan methods (e.g., SADABS) to account for crystal decay .

Refinement in SHELXL :

  • Fix disordered atoms using ISOR or DELU constraints.
  • Assign anisotropic displacement parameters (ADPs) for non-hydrogen atoms.
  • Validate with R-factors: R₁ < 0.05 for I > 2σ(I), wR₂ < 0.15 for all data .

Q. Troubleshooting :

  • High R-factors : Check for missed symmetry (e.g., twinning) or incorrect space group assignment .
  • Hydrogen Bonding : Use Fourier difference maps to locate H atoms involved in N–H···O or O–H···O interactions .

How does the counterion (e.g., Na⁺ vs. K⁺) influence the reactivity of pentafluorobenzoate salts?

Advanced Research Question

  • Coordination Chemistry : Smaller cations (Na⁺) favor tighter ion pairing, reducing solubility in non-polar solvents compared to K⁺ salts .
  • Catalytic Applications : Sodium salts exhibit higher Lewis acidity, enhancing their utility in nucleophilic substitution reactions (e.g., aryl fluorinations) .

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